

Azido-PEG3-methyl ester chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG3-methyl ester

Cat. No.: B605834

[Get Quote](#)

An In-depth Technical Guide to Azido-PEG3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Azido-PEG3-methyl ester**, a versatile heterobifunctional crosslinker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily due to its utility in "click chemistry" and its polyethylene glycol (PEG) spacer arm.

Chemical Structure and Properties

Azido-PEG3-methyl ester is characterized by a terminal azide group, a flexible triethylene glycol (PEG3) spacer, and a methyl ester functional group. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to primary amines.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **Azido-PEG3-methyl ester**

Property	Value	Reference
CAS Number	2086689-07-6	[1] [2] [3]
Chemical Formula	C10H19N3O5	[1]
Molecular Weight	261.28 g/mol	[1]
Appearance	Liquid	[4]
Purity	Typically >95%	[2]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	[1]
Density	Data not readily available	
Boiling Point	Data not readily available	

Table 2: Chemical Identification of **Azido-PEG3-methyl ester**

Identifier	Value	Reference
IUPAC Name	methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate	[1]
SMILES	COC(=O)CCOCCOCOCOCN=[N+]=[N-]	[1]
InChI Key	OEJNDRBQIKCJBR-UHFFFAOYSA-N	[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Azido-PEG3-methyl ester**. These protocols are based on established procedures for similar compounds and should

be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG3-methyl ester** to an alkyne-containing biomolecule.

Materials:

- **Azido-PEG3-methyl ester**
- Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO (for dissolving reagents)
- Desalting column

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG3-methyl ester** in DMSO (e.g., 10 mM).
 - Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
 - Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[\[5\]](#)

- Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[5][6]
- Prepare a stock solution of THPTA or TBTA in water or DMSO (e.g., 50 mM).[5][6]
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the **Azido-PEG3-methyl ester** stock solution. A 10- to 50-fold molar excess of the azide linker is typically recommended.
 - In a separate tube, premix the CuSO₄ and ligand (THPTA or TBTA) solutions. A 1:5 molar ratio of CuSO₄ to ligand is common.[6][7]
 - Add the CuSO₄/ligand premix to the biomolecule/azide mixture. The final concentration of CuSO₄ is typically in the range of 0.1 to 1 mM.
 - Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of CuSO₄.[6]
- Reaction and Purification:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
 - Purify the conjugate using a desalting column to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of **Azido-PEG3-methyl ester** to a strained alkyne (e.g., DBCO, BCN) modified biomolecule.[8]

Materials:

- **Azido-PEG3-methyl ester**
- Strained alkyne-modified biomolecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., PBS, pH 7.4)

- DMSO (for dissolving reagents)
- Desalting column

Procedure:

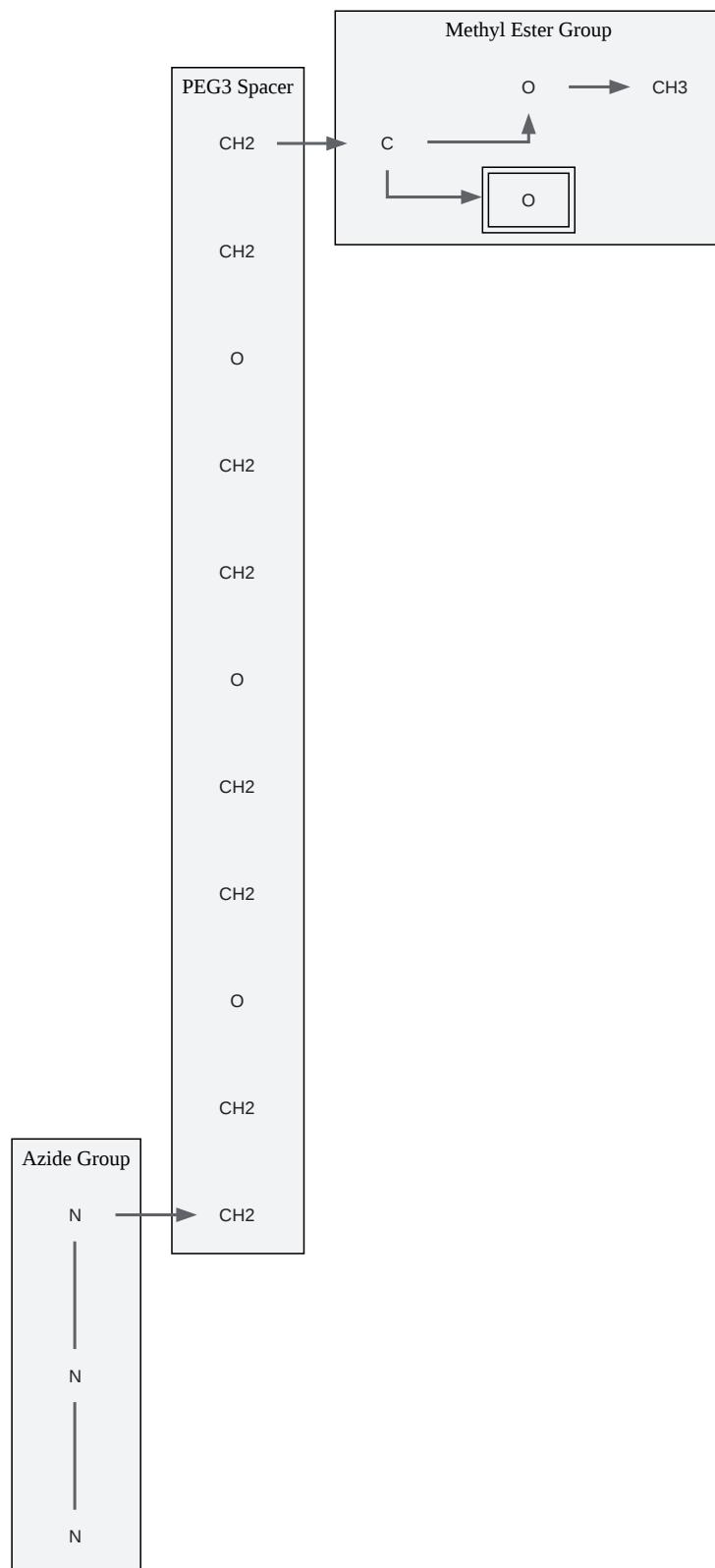
- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG3-methyl ester** in DMSO (e.g., 10 mM).
 - Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
- Reaction Setup:
 - Combine the strained alkyne-modified biomolecule and a 2- to 10-fold molar excess of **Azido-PEG3-methyl ester** in the reaction buffer.
- Reaction and Purification:
 - Incubate the reaction at room temperature for 1-12 hours, or at 4°C for longer periods. The reaction progress can be monitored as in the CuAAC protocol.
 - Purify the conjugate using a desalting column.

Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol outlines the conversion of the methyl ester terminus to a carboxylic acid, enabling further conjugation to primary amines.

Materials:

- **Azido-PEG3-methyl ester**
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Solvent mixture (e.g., Tetrahydrofuran (THF)/Methanol/Water in a 3:1:1 ratio)
- Hydrochloric acid (HCl) or other acid for neutralization


- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Saponification:
 - Dissolve **Azido-PEG3-methyl ester** in the THF/Methanol/Water solvent mixture.
 - Add an aqueous solution of LiOH or NaOH (typically 1-3 equivalents).
 - Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up and Isolation:
 - Remove the organic solvents under reduced pressure.
 - Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute HCl.
 - Extract the product, Azido-PEG3-carboxylic acid, with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.

Visualizations

The following diagrams illustrate the chemical structure and key reaction pathways of **Azido-PEG3-methyl ester**.

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Azido-PEG3-methyl ester**.

[Click to download full resolution via product page](#)

Caption: Bioconjugation strategies using **Azido-PEG3-methyl ester**.

Safety and Handling

Azide-containing compounds should be handled with care as they are potentially explosive, especially heavy metal azides.^[9] Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Use non-metal spatulas for handling. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for **Azido-PEG3-methyl ester** is not universally available, the SDS for similar compounds like Azido-PEG3-NHS ester indicates that it may cause skin and eye irritation.^[9]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Azido-PEG3-methyl ester, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 3. Azido-PEG3-methyl ester | 2086689-07-6 [chemicalbook.com]
- 4. peg.bocsci.com [peg.bocsci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]

- To cite this document: BenchChem. [Azido-PEG3-methyl ester chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605834#azido-peg3-methyl-ester-chemical-structure-and-properties\]](https://www.benchchem.com/product/b605834#azido-peg3-methyl-ester-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com